2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
Overview
Description
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester is a chemical compound often used as a building block in organic synthesis. This compound is known for its role in the preparation of various biologically active molecules and is commonly referred to as a Hantzsch ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester is typically synthesized through the Hantzsch dihydropyridine synthesis. This method involves the reaction of formaldehyde, ethyl acetoacetate, and ammonia under reflux conditions. The reaction proceeds through a multi-step process involving the formation of an intermediate dihydropyridine, which is then further reacted to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can act as a hydrogen source in reductive amination and conjugate reduction reactions.
Substitution: The ester groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include methanesulfonic acid and sodium nitrite.
Reduction: The compound itself serves as a hydrogen donor in the presence of suitable catalysts.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines and reduced carbonyl compounds.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a hydrogen source in organocatalytic reactions and as a building block for synthesizing complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and biologically active compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester involves its ability to donate hydrogen atoms in reductive reactions. This property makes it a valuable reagent in organocatalytic reductive amination and conjugate reduction processes. The compound interacts with molecular targets through hydrogen transfer, facilitating the reduction of carbonyl groups to alcohols and amines .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
Uniqueness
2,6-Diethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other dihydropyridine derivatives. Its ability to act as a hydrogen donor in various reactions makes it particularly valuable in synthetic organic chemistry .
Properties
IUPAC Name |
diethyl 2,6-diethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-5-12-10(14(17)19-7-3)9-11(13(6-2)16-12)15(18)20-8-4/h16H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRNZZFXDDLZNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CC(=C(N1)CC)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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